Technical Whitepaper: Strategic Utilization of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine
Technical Whitepaper: Strategic Utilization of 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine
Part 1: Executive Summary & Molecular Profile
5-(tert-Butyl)-6-chloro-1H-indazol-3-amine represents a "privileged scaffold" in modern medicinal chemistry, specifically engineered for the allosteric inhibition of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) .
Unlike active-site phosphatase inhibitors that suffer from poor selectivity and bioavailability (due to charged phosphate-mimicking groups), this scaffold is designed to bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. The molecule acts as a "molecular anchor," stabilizing SHP2 in its auto-inhibited (closed) conformation.
Core Utility
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Primary Application: Synthesis of allosteric SHP2 inhibitors (e.g., analogs of TNO155, JAB-3068).
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Mechanism of Action: The tert-butyl group provides a critical hydrophobic lock within the protein tunnel, while the 3-amino group serves as the sole vector for coupling to hydrophilic "lid" moieties (typically spirocyclic amines or piperazines) that extend into the solvent front.
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Therapeutic Area: KRAS-mutant non-small cell lung cancer (NSCLC), solid tumors, and PD-1/PD-L1 immune modulation.
Physicochemical Snapshot
| Property | Value | Structural Logic |
| Molecular Weight | 223.69 g/mol | Low MW allows for the addition of large "lid" motifs while keeping final drug MW <500. |
| H-Bond Donors | 3 (NH₂, NH) | Critical interactions with Glu110 and backbone carbonyls in SHP2.[1] |
| H-Bond Acceptors | 2 (N, N) | Pyrazole nitrogen acts as a key acceptor. |
| LogP (Predicted) | ~3.2 | High lipophilicity driven by the tert-butyl/chloro core; requires polar coupling partners. |
Part 2: Synthetic Architecture (Self-Validating Protocol)
The synthesis of 3-aminoindazoles substituted at the 5- and 6-positions is non-trivial due to steric crowding. The following protocol utilizes a nucleophilic aromatic substitution (
Reaction Scheme
Precursor: 5-(tert-butyl)-4-chloro-2-fluorobenzonitrile
Reagent: Hydrazine Monohydrate (
Step-by-Step Methodology
1. Preparation of the Reaction Matrix
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Charge: In a chemically resistant pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 5-(tert-butyl)-4-chloro-2-fluorobenzonitrile (1.0 eq) in n-Butanol (10 volumes).
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Reagent Addition: Add Hydrazine Monohydrate (5.0 eq) dropwise at room temperature.
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Expert Insight: A large excess of hydrazine is required to prevent the formation of the bis-aryl hydrazine dimer impurity.
-
2. Thermal Activation & Cyclization
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Ramp: Heat the mixture to 110°C - 120°C (Reflux).
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Duration: Stir for 12–16 hours.
-
Validation Checkpoint (In-Process Control):
-
TLC/LC-MS: Monitor the disappearance of the starting material (
of nitrile). -
IR Spectroscopy: The reaction is deemed complete only upon the total disappearance of the sharp nitrile (
) stretch at ~2220 cm⁻¹ . If this peak persists, the intermediate hydrazone has formed but has not cyclized; increase temperature or time.
-
3. Isolation & Purification[2]
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Cooling: Cool the reaction mass to room temperature. The product often precipitates directly due to the high lipophilicity of the tert-butyl group.
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Quench: Pour the mixture into ice-cold water (20 volumes). Stir for 30 minutes.
-
Filtration: Filter the precipitate.[3] Wash the cake with water (
) to remove excess hydrazine, followed by cold hexanes ( ) to remove non-polar impurities. -
Drying: Vacuum dry at 50°C.
Mechanistic Visualization
The following diagram illustrates the transformation from the fluoronitrile precursor to the final indazole core.
Figure 1: The cascade reaction pathway involving fluorine displacement followed by nucleophilic attack on the nitrile carbon.
Part 3: Structural Biology & SAR (Causality)
Why utilize this specific CAS? The 5-(tert-butyl)-6-chloro substitution pattern is not random; it is a calculated response to the topology of the SHP2 allosteric site.
The Hydrophobic Lock (5-Position)
The tert-butyl group at position 5 is a "volume-filling" substituent.
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Target: It occupies a deep, hydrophobic pocket in the inter-domain interface of SHP2.
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Causality: Previous generations used dichlorophenyl rings. The tert-butyl group reduces molecular weight and aromaticity (improving solubility) while maintaining the necessary Van der Waals contacts to lock the protein in the auto-inhibited state.
Electronic Modulation (6-Position)
The Chlorine atom at position 6 serves two roles:
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Electronic: It lowers the pKa of the indazole NH, strengthening the hydrogen bond donor capability of the ring nitrogen.
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Halogen Bonding: In some crystal structures, the chlorine participates in a halogen bond with backbone carbonyl oxygens in the tunnel.
The Vector (3-Amino)
The 3-amine is the only solvent-exposed part of this "anchor."
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Utility: It is exclusively used to form amide or urea linkages.
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Design Rule: Do not alkylate the amine directly. Acylation (Amide formation) is preferred to maintain the planarity required for the linker to exit the tunnel.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the scaffold against the SHP2 allosteric binding site.
Part 4: Application in Drug Design
When utilizing CAS 2416992-17-9 in a drug discovery campaign, the standard workflow involves coupling the amine to a carboxylic acid containing a "lid" moiety.
Library Synthesis Protocol (Amide Coupling)
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Activation: React the carboxylic acid partner (e.g., a Boc-protected spiro-amine acid) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
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Coupling: Add 5-(tert-Butyl)-6-chloro-1H-indazol-3-amine (1.0 eq).
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Note: The 3-amino group is weakly nucleophilic due to the electron-withdrawing indazole ring. Heating to 50°C may be required.
-
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Deprotection: Treat the resulting intermediate with TFA/DCM to remove Boc groups on the "lid," yielding the final bioactive inhibitor.
References
-
Novartis Institutes for BioMedical Research. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[4][][6] Journal of Medicinal Chemistry.[7][8]
-
Jacobio Pharmaceuticals. (2019). SHP2 Inhibitors and Methods of Use Thereof.[4][][7][8][9][10] WO Patent 2019/075628. (Describes the structural requirements for the indazole core).
-
Gilead Sciences. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][11][12] (Provides the authoritative chemical methodology for 3-aminoindazole synthesis via fluoronitriles).
-
LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[1][13] Journal of Medicinal Chemistry.[7][8]
Sources
- 1. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel SHP2 ATTEC Degraders against Pancreatic Ductal Adenocarcinoma Harboring KRAS(G12D) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold-based novel SHP2 allosteric inhibitors design using Receptor-Ligand pharmacophore model, virtual screening and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
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